1-(2-Hydroxyethyl)-4-methylpiperazine
Overview
Description
1-(2-Hydroxyethyl)-4-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a hydroxyethyl group and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the piperazine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and precise control of temperature and pressure are crucial to achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reactions: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted piperazines with varying functional groups.
Scientific Research Applications
1-(2-Hydroxyethyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The hydroxyethyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the methyl group.
1-(2-Hydroxyethyl)pyrrolidine: Contains a five-membered ring instead of a six-membered piperazine ring.
1-(2-Aminoethyl)piperazine: Contains an aminoethyl group instead of a hydroxyethyl group.
Uniqueness: 1-(2-Hydroxyethyl)-4-methylpiperazine is unique due to the presence of both a hydroxyethyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in pharmaceuticals and industrial processes.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTUMQYGZQYEOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282618 | |
Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-12-0 | |
Record name | 4-Methyl-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5464-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 26888 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5464-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 1-(2-Hydroxyethyl)-4-methylpiperazine on the foaming properties of Methyldiethanolamine (MDEA) solutions?
A: Research indicates that this compound, even in small quantities, can significantly enhance the foam stability of MDEA solutions. A study observed that adding just 0.1 wt% of this compound to an MDEA solution increased the foam height from 130 mm to 325 mm. Furthermore, the foam break time also increased significantly. [] This finding suggests that this compound acts as a foam stabilizing agent in MDEA solutions. This effect is crucial in industrial processes like natural gas desulfurization, where controlling foaming is essential for efficient operation. []
Q2: How is this compound synthesized?
A: this compound is synthesized by connecting substituted piperazine with a hydroxyl group. This synthesis follows the principle of active group splicing. [] While the specific reaction conditions and reagents might vary, this general approach highlights the use of readily available building blocks for the synthesis of this compound.
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